1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Overview
Description
1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE is a synthetic organic compound that features a unique structure combining adamantyl, chlorobenzyl, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the adamantylmethyl precursor, which undergoes a series of reactions including alkylation, chlorination, and cyclization to form the final product. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantylmethyl)-3-(4-fluorobenzyl)pyrrolidine-2,5-dione
- 1-(1-adamantylmethyl)-3-(4-bromobenzyl)pyrrolidine-2,5-dione
- 1-(1-adamantylmethyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione
Uniqueness
1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with biological targets. This compound’s distinct structure may confer specific properties that are not observed in its analogs, making it a valuable subject for further research.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO2/c23-19-3-1-14(2-4-19)8-18-9-20(25)24(21(18)26)13-22-10-15-5-16(11-22)7-17(6-15)12-22/h1-4,15-18H,5-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWTBJQNUOWSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(=O)CC(C4=O)CC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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